molecular formula C17H18N2O2 B14616761 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 60766-39-4

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide

Cat. No.: B14616761
CAS No.: 60766-39-4
M. Wt: 282.34 g/mol
InChI Key: NDEWTJFMNOQHEQ-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound that features a benzene ring substituted with a methoxyphenyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by subsequent functional group transformations . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives .

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide include:

Highlighting Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its carboximidamide group, in particular, offers unique opportunities for further functionalization and interaction with biological targets.

Properties

CAS No.

60766-39-4

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C17H18N2O2/c1-21-15-9-7-13(8-10-15)16(20)11-4-12-2-5-14(6-3-12)17(18)19/h2-3,5-10H,4,11H2,1H3,(H3,18,19)

InChI Key

NDEWTJFMNOQHEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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